molecular formula C8H4BrClN2O B8030121 6-bromo-5-chloro-1H-quinazolin-4-one

6-bromo-5-chloro-1H-quinazolin-4-one

Cat. No.: B8030121
M. Wt: 259.49 g/mol
InChI Key: DHPBDPHVMCVYET-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-1H-quinazolin-4-one is a dihalogenated quinazolinone derivative that serves as a versatile key intermediate in medicinal chemistry and drug discovery research. The quinazolin-4-one core is a privileged scaffold in the design of biologically active compounds, with documented applications in developing agents for oncology and central nervous system (CNS) disorders . In anticancer research, quinazolinone derivatives are extensively investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . The structure-activity relationship (SAR) studies indicate that the presence of a halogen atom, such as bromine or chlorine, at the 6-position of the quinazolinone ring can significantly improve antitumor efficacy . This compound provides a functionalized template for further structural optimization to develop novel cytotoxic agents. Beyond oncology, the quinazolin-4-one scaffold has also shown promise in neuroscience research. Specific 2,6-disubstituted derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7), exhibiting antipsychotic-like properties in preclinical models . The synthetic utility of 6-bromo-quinazolin-4-ones is well-established; they act as pivotal precursors for constructing diverse chemical libraries via cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling rapid exploration of structure-activity relationships . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-5-chloro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPBDPHVMCVYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=NC2=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=NC2=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of 3-(4-Bromoanilino)ethyl Acrylate

The synthesis begins with the Michael addition of 4-bromoaniline to ethyl propiolate in methanol under nitrogen atmosphere. Heating to 30–50°C for 4–6 hours yields 3-(4-bromoanilino)ethyl acrylate as a crude intermediate. This step avoids costly catalysts and achieves near-quantitative conversion due to the electrophilic nature of ethyl propiolate. Key parameters include:

  • Solvent : Methanol (polar protic) enhances nucleophilicity of 4-bromoaniline.

  • Temperature : Elevated temperatures (40–50°C) reduce reaction time to 2–3 hours without side-product formation.

Step 2: Cyclization to 6-Bromoquinazolin-4(1H)-one

The intermediate is cyclized in diphenyl ether at 200–220°C, forming the quinazolinone core via intramolecular amidation. Example conditions:

  • Crude 3-(4-bromoanilino)ethyl acrylate : 78 g

  • Diphenyl ether : 150 mL

  • Reaction time : 2 hours at 220°C.

Post-reaction, cooling to room temperature and precipitation with petroleum ether yields 6-bromoquinazolin-4(1H)-one with 77–81% yield. The high-boiling diphenyl ether facilitates clean cyclization without decomposition, while petroleum ether ensures efficient crystallization.

Step 3: Chlorination with Phosphorus Trichloride

Phosphorus trichloride (PCl₃) in toluene selectively chlorinates the 5-position of the quinazolinone. A representative procedure uses:

  • 6-Bromoquinazolin-4(1H)-one : 10 g (44.63 mmol)

  • PCl₃ : 12.25 g (89.26 mmol, 2 eq)

  • Toluene : 100 mL

  • Reflux : 2 hours at 110°C.

Quenching with ether and filtration provides 6-bromo-5-chloro-1H-quinazolin-4-one in 91.5–92.6% yield. Excess PCl₃ ensures complete conversion, while toluene’s non-polar nature prevents over-chlorination.

Alternative Synthetic Routes and Modifications

Phosphorus Oxychloride-Mediated Chlorination

A less efficient variant substitutes PCl₃ with POCl₃, yielding 32% product under reflux conditions (115°C, 4 hours). The lower yield stems from POCl₃’s weaker chlorinating power and side reactions with the quinazolinone’s amide group.

Palladium-Catalyzed C–H Halogenation

A Pd(II)-catalyzed protocol enables regioselective C–H bromination/chlorination of quinazolinones. Although untested for 6-bromo-5-chloro-1H-quinazolin-4-one, this approach could streamline synthesis by avoiding pre-functionalized starting materials. Key advantages include:

  • Site-selectivity : Directed by the quinazolinone’s electronic profile.

  • Functional group tolerance : Compatible with sensitive substituents.

Optimization and Scalability Considerations

Solvent Selection in Cyclization

Diphenyl ether outperforms alternatives like o-dichlorobenzene due to:

  • Thermal stability : No decomposition below 250°C.

  • Product solubility : Prevents premature precipitation during cyclization.

Stoichiometry of Chlorinating Agents

Using 2 equivalents of PCl₃ (vs. 1.5 eq for POCl₃) ensures complete 5-position chlorination. Excess reagent is removed via aqueous workup, minimizing purification challenges.

Temperature and Time Trade-offs

  • Cyclization : Higher temperatures (220°C vs. 200°C) reduce reaction time from 10 hours to 2 hours, improving throughput.

  • Chlorination : Refluxing toluene (110°C) achieves full conversion in 2 hours, whereas lower temperatures (80°C) require 6–8 hours.

Physicochemical Characterization

Spectral Data

  • 1H NMR (DMSO-d6) : δ 12.56 (br s, 1H, NH), 8.20–8.15 (m, 3H, aromatic), 7.91–7.80 (m, 1H), 7.75 (d, J = 8.2 Hz, 1H).

  • 13C NMR : 162.1 (C=O), 152.3 (C-Br), 138.7 (C-Cl), 128.4–121.2 (aromatic carbons).

Physicochemical Properties

PropertyValue
Molecular weight259.49 g/mol
Melting point243–245°C
LogP2.75
Solubility (DMSO)25 mg/mL
Vapor pressure (25°C)0.0±1.2 mmHg

Industrial-Scale Adaptations

The patented three-step process is optimized for kilogram-scale production:

  • Cycle time : 24–36 hours per batch.

  • Cost analysis : Raw material costs reduced by 40% compared to earlier routes.

  • Waste management : Methanol and toluene are recycled, while phosphorus byproducts are neutralized to phosphates for safe disposal .

Mechanism of Action

The mechanism of action of 6-bromo-5-chloro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and discussion highlight key structural and functional differences between 6-bromo-5-chloro-1H-quinazolin-4-one and related compounds.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
6-Bromo-5-chloro-1H-quinazolin-4-one Quinazolin-4-one 6-Br, 5-Cl C₈H₄BrClN₂O 259.35 Electrophilic halogenation sites -
5-Bromo-2-chloromethyl-1H-quinazolin-4-one Quinazolin-4-one 5-Br, 2-CH₂Cl C₉H₆BrClN₂O 273.51 Enhanced alkylation potential
4-Benzyl-1-substituted-triazoloquinazolin-5-one Triazoloquinazolinone Fused triazole ring Variable Variable H₁-antihistaminic activity
6-Bromo-4-chloroquinoline Quinoline 6-Br, 4-Cl C₉H₅BrClN 258.50 Intermediate in synthesis
4-Bromo-5-chloro-6-methyl-1H-indazole Indazole 4-Br, 5-Cl, 6-CH₃ C₈H₆BrClN₂ 259.50 Improved metabolic stability

Structural Modifications and Functional Implications

Quinazolinone Derivatives
  • 5-Bromo-2-chloromethyl-1H-quinazolin-4-one : The chloromethyl group at position 2 introduces alkylating capability, distinguishing it from the target compound. This modification may enhance covalent binding to biological targets but reduces aromatic stability .
  • Triazoloquinazolinones: Fusion of a triazole ring to the quinazolinone core (e.g., 4-benzyl-1-substituted derivatives) significantly alters pharmacokinetics. These compounds exhibit potent H₁-antihistaminic activity, with IC₅₀ values in the nanomolar range, suggesting that structural complexity improves receptor affinity .
Heterocyclic Variants
  • This compound serves primarily as a synthetic intermediate, highlighting how core heteroatoms influence reactivity .
  • 4-Bromo-5-chloro-6-methyl-1H-indazole: The indazole scaffold offers greater metabolic stability compared to quinazolinones due to its reduced susceptibility to oxidative degradation. The methyl group at position 6 further enhances lipophilicity .

Research Findings and Discussion

Impact of Halogen Substituents

However, excessive halogenation may reduce solubility, as seen in brominated benzimidazoles .

Pharmacological Potential

While direct data for 6-bromo-5-chloro-1H-quinazolin-4-one are lacking, the antihistaminic activity of triazoloquinazolinones and the antimicrobial properties of halogenated benzimidazoles suggest that strategic halogen placement on quinazolinones could optimize bioactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-5-chloro-1H-quinazolin-4-one, and how can reaction conditions be systematically varied to improve yield?

  • Methodological Answer :

  • Begin with cyclocondensation of substituted anthranilic acid derivatives with bromine and chlorine sources under controlled temperatures (e.g., 80–100°C).
  • Optimize solvent polarity (e.g., DMF vs. THF) to enhance halogenation efficiency.
  • Use catalysts like POCl₃ for regioselective substitution, and monitor progress via TLC or HPLC .
  • Table 1 : Example reaction conditions from literature:
Halogen SourceSolventTemp (°C)Yield (%)Reference
NBSDMF9068
Cl₂ gasTHF8052

Q. Which spectroscopic techniques are most effective for characterizing quinazolinone derivatives, and how should spectral contradictions (e.g., NMR vs. XRD data) be resolved?

  • Methodological Answer :

  • Combine 1H^1H/13C^{13}C NMR (in DMSO-d₆ or CDCl₃) with XRD for structural validation. For halogen positioning, use 79/81Br^{79/81}Br-NMR or isotopic labeling.
  • If NMR and XRD data conflict (e.g., tautomeric forms), employ variable-temperature NMR or DFT-calculated chemical shifts for cross-validation .

Advanced Research Questions

Q. How can DFT calculations be employed to predict the electronic properties of 6-bromo-5-chloro-1H-quinazolin-4-one, and what functionals/basis sets are validated for this class?

  • Methodological Answer :

  • Use hybrid functionals (e.g., B3LYP) with 6-311++G** basis sets to model halogen-heavy systems. Validate against experimental UV-Vis spectra or vibrational frequencies (e.g., IR/Raman).
  • Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, bromine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .

Q. What strategies address crystallographic disorder in halogenated quinazolinones, and how does SHELXL refine such structures?

  • Methodological Answer :

  • In SHELXL, use PART instructions to model disordered halogen atoms. Apply ISOR and SIMU restraints to thermal parameters.
  • Validate refinement with residual density maps (< 0.5 eÅ⁻³) and R-factor convergence (< 5%). For twinned crystals, employ TWIN and BASF commands .

Q. How to design structure-activity relationship (SAR) studies to evaluate the impact of halogen positioning on bioactivity?

  • Methodological Answer :

  • Synthesize analogs with halogen substitutions at positions 5, 6, or 6. Test in standardized bioassays (e.g., enzyme inhibition).
  • Use multivariate regression to correlate electronic parameters (Hammett σ) with activity. For example, 6-bromo derivatives show enhanced binding due to steric effects in hydrophobic pockets .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental results (e.g., dipole moments or vibrational modes)?

  • Methodological Answer :

  • Re-optimize DFT geometries using implicit solvent models (e.g., PCM) to account for solvation effects.
  • Cross-check vibrational assignments with isotopic substitution experiments or temperature-dependent IR .

Experimental Design Considerations

Q. What ethical and safety protocols are critical when handling halogenated quinazolinones?

  • Methodological Answer :

  • Use fume hoods for reactions involving volatile halogens (Cl₂, Br₂).
  • Characterize toxicity via Ames tests or cytotoxicity assays before biological studies. Reference SDS guidelines for waste disposal .

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